An In-depth Technical Guide to (6-Bromopyrazin-2-yl)methanol: Chemical Properties and Reactivity
An In-depth Technical Guide to (6-Bromopyrazin-2-yl)methanol: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
(6-Bromopyrazin-2-yl)methanol is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the design and development of novel therapeutic agents. Its unique arrangement of a bromine atom and a hydroxymethyl group on the pyrazine core provides two distinct points for chemical modification, making it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications in medicinal chemistry.
Core Chemical Properties
While specific experimental data for (6-Bromopyrazin-2-yl)methanol is not extensively reported in publicly available literature, its fundamental properties can be established. Further empirical determination is recommended for precise characterization.
| Property | Data | Source |
| CAS Number | 1209458-06-9 | [1] |
| Molecular Formula | C₅H₅BrN₂O | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, DMSO | Inferred |
| Purity | Commercially available up to 95% | [1] |
Spectral Data:
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¹H NMR: Spectral data is available and can be used to confirm the structure of the molecule.[2] Key expected signals would include peaks corresponding to the pyrazine ring protons and the methylene protons of the hydroxymethyl group.
Reactivity and Synthetic Utility
The reactivity of (6-Bromopyrazin-2-yl)methanol is dictated by the electrophilic nature of the brominated pyrazine ring and the nucleophilic character of the primary alcohol. These features allow for a range of chemical transformations, making it a key intermediate in the synthesis of diverse molecular scaffolds.
The Pyrazine Core: A Hub for Cross-Coupling Reactions
The bromine atom on the pyrazine ring is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3][4][5] These reactions are instrumental in building the complex aromatic systems often found in biologically active molecules.
Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the bromopyrazine with an organoboron reagent, such as a boronic acid or ester.[3][4][5] This is a highly versatile method for introducing aryl or heteroaryl substituents at the 6-position of the pyrazine ring. A key application of this methodology is in the synthesis of kinase inhibitors.[6]
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide variety of amine functionalities. This is particularly relevant in medicinal chemistry, as nitrogen-containing heterocycles are prevalent in drug molecules.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyrazine and a terminal alkyne, providing a route to acetylenic derivatives which can be further functionalized.
The Hydroxymethyl Group: A Site for Functionalization
The primary alcohol of the hydroxymethyl group offers another avenue for chemical modification.
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Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further reactions such as reductive amination or amide bond formation.
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Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, which can be used to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability.
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Halogenation: The alcohol can be converted to a more reactive leaving group, such as a halide, to facilitate nucleophilic substitution reactions.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
The pyrazine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The 2,6-disubstituted pyrazine motif, in particular, has been explored for the development of potent and selective inhibitors of various kinases, including Casein Kinase 2 (CSNK2A).[6]
(6-Bromopyrazin-2-yl)methanol is a valuable precursor for the synthesis of such inhibitors. The bromine atom allows for the introduction of various substituents via cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize potency and selectivity. The hydroxymethyl group can be modified to fine-tune the pharmacokinetic properties of the final compound.
A notable example from the literature involves the synthesis of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors, where a related 2-chloro-6-bromopyrazine was utilized in a Suzuki coupling reaction.[6] This highlights the utility of the 6-halo-2-substituted pyrazine scaffold in generating potent kinase inhibitors.
Experimental Protocols
General Synthesis of (6-Bromopyrazin-2-yl)methanol (Hypothetical):
A plausible synthetic route would involve the reduction of a corresponding pyrazine-2-carboxylic acid or its ester.
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Starting Material: 2-bromo-6-methylpyrazine.
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Oxidation: The methyl group can be oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or SeO₂).
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Esterification (Optional): The resulting carboxylic acid can be converted to its methyl or ethyl ester.
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Reduction: The carboxylic acid or ester is then reduced to the primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent like tetrahydrofuran (THF).
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Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.
General Protocol for a Suzuki-Miyaura Coupling Reaction:
The following is a general procedure for the Suzuki coupling of an aryl bromide, which can be adapted for (6-Bromopyrazin-2-yl)methanol.
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Reaction Setup: To a reaction vessel, add (6-Bromopyrazin-2-yl)methanol, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equivalents).
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Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
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Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing Synthetic and Signaling Pathways
To illustrate the logical flow of synthesis and the biological context of pyrazine-based inhibitors, the following diagrams are provided.
Caption: Plausible synthetic route to (6-Bromopyrazin-2-yl)methanol.
Caption: Reactivity map of (6-Bromopyrazin-2-yl)methanol.
Caption: Mechanism of action for pyrazine-based CSNK2A inhibitors.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. (6-BroMopyrazin-2-yl)Methanol(1209458-06-9) 1H NMR spectrum [chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
